molecular formula C7H4ClNS2 B14398503 5-Chloro-2H-1,3-benzodithiol-2-imine CAS No. 89751-94-0

5-Chloro-2H-1,3-benzodithiol-2-imine

Cat. No.: B14398503
CAS No.: 89751-94-0
M. Wt: 201.7 g/mol
InChI Key: TZVPICGJEXWCFT-UHFFFAOYSA-N
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Description

5-Chloro-2H-1,3-benzodithiol-2-imine is an organic compound with the molecular formula C7H4ClNS2 It is a heterocyclic compound containing a benzene ring fused to a dithiol ring with a chlorine atom and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2H-1,3-benzodithiol-2-imine typically involves the reaction of 2-chlorobenzene-1,3-dithiol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2H-1,3-benzodithiol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2H-1,3-benzodithiol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2H-1,3-benzodithiol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dithiol ring can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,1,3-benzothiadiazol-4-amine: Similar structure but contains a thiadiazole ring instead of a dithiol ring.

    1,3-Benzodithiol-2-imine: Lacks the chlorine atom, affecting its reactivity and applications.

Uniqueness

5-Chloro-2H-1,3-benzodithiol-2-imine is unique due to the presence of both a chlorine atom and an imine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89751-94-0

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

IUPAC Name

5-chloro-1,3-benzodithiol-2-imine

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,9H

InChI Key

TZVPICGJEXWCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N)S2

Origin of Product

United States

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